molecular formula C15H24N2O4 B8145643 N-Nitrosometoprolol CAS No. 134720-05-1

N-Nitrosometoprolol

Cat. No. B8145643
CAS RN: 134720-05-1
M. Wt: 296.36 g/mol
InChI Key: CHTOBGHTYDROBB-UHFFFAOYSA-N
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Description

N-Nitrosometoprolol is a useful research compound. Its molecular formula is C15H24N2O4 and its molecular weight is 296.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Nitrosometoprolol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitrosometoprolol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuroprotection and Neurotoxicity : Nitrous oxide, an NMDA antagonist, has been found to inhibit ionic currents and prevent excitotoxic neurodegeneration. It also exhibits neurotoxic side effects that can be mitigated by drugs that enhance GABAergic inhibition (Jevtovic-Todorovic et al., 1998).

  • Cardiovascular and Nervous System Signaling : Nitric oxide plays a crucial role in cardiovascular tone, platelet regulation, central nervous system signaling, and as an effector molecule for volatile anesthetics (Schroeder & Kuo, 1995).

  • Therapeutic Potential : Nitric oxide and nitroxyl compounds show promise as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases, due to their role in managing oxidative stress (Oliveira et al., 2018).

  • Cancer Prevention : Higher exposure to endogenous N-nitroso compounds is linked to increased risk for certain cancers. Vitamin C can lower the body burden of intragastrically formed NOC, suggesting a protective role of fruits and vegetables against malignancies (Bartsch et al., 1989).

  • Clinical Applications : Nitroxide compounds have potential applications in cancer prevention, hypertension, weight control, and protection against ischemia/reperfusion injury (Soule et al., 2007).

  • Anesthesia and Pain Management : Nitrous oxide remains a valuable anesthetic agent and shows potential for new applications in chronic pain and depression management (Buhre et al., 2019).

  • Environmental and Food Safety : The development of sensors for detecting nitro compounds, such as in human urine and water samples, illustrates the importance of monitoring these compounds in environmental and health contexts (Mariyappan et al., 2021).

properties

IUPAC Name

N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOBGHTYDROBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928723
Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosometoprolol

CAS RN

134720-05-1, 138768-62-4
Record name N-Nitrosometoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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